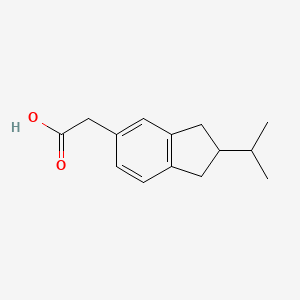

2-Isopropyl-5-indanacetic acid

Description

Properties

CAS No. |

57144-75-9 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

2-(2-propan-2-yl-2,3-dihydro-1H-inden-5-yl)acetic acid |

InChI |

InChI=1S/C14H18O2/c1-9(2)12-7-11-4-3-10(6-14(15)16)5-13(11)8-12/h3-5,9,12H,6-8H2,1-2H3,(H,15,16) |

InChI Key |

MRASYQFTHLLRCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC2=C(C1)C=C(C=C2)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis of the provided sources:

: 4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid

- Structure : Pyrimidine core with isopropyl and methoxymethyl substituents.

- Application : Likely used as a pharmaceutical intermediate (e.g., antiviral or kinase inhibitor synthesis) .

- Contrast : Lacks the indane and acetic acid moieties critical to the target compound.

: Imazapic (2-(4-Isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-methylnicotinic acid)

- Structure: Imidazolinone and nicotinic acid groups.

- Application : Herbicide, unrelated to indanacetic acid derivatives .

- Contrast : Functional groups and biological targets differ entirely.

: Isopropyl 2-aminoacetate hydrochloride

- Structure: Simple amino ester with an isopropyl group.

- Application : Intermediate in peptide synthesis or drug delivery systems .

- Contrast: No indane ring or acetic acid functionality.

Key Limitations in the Evidence

- Structural Relevance: None of the compounds in the evidence share the indanacetic acid scaffold.

- Data Gaps: No synthesis routes, pharmacological data, or comparative studies involving 2-Isopropyl-5-indanacetic acid are available.

Recommendations for Further Research

To construct a meaningful comparison, consult authoritative databases (e.g., SciFinder, Reaxys) or primary literature focusing on:

- Structural analogs : e.g., 2-Benzyl-5-indanacetic acid or other NSAID-related indanacetic derivatives.

- Pharmacokinetic Data : LogP, solubility, and metabolic stability.

- Biological Activity : COX-1/COX-2 inhibition, toxicity profiles, or clinical trial results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.